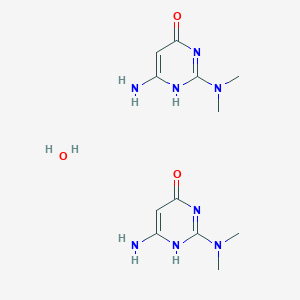
6-amino-2-(dimethylamino)-1H-pyrimidin-4-one;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-2-(dimethylamino)-1H-pyrimidin-4-one;hydrate is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-(dimethylamino)-1H-pyrimidin-4-one;hydrate involves multiple steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of high-purity reagents and controlled reaction environments to maintain the integrity of the compound. Common methods include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation through [specific reaction] at [specific temperature and pressure].
Step 3: Final product isolation using [specific techniques].
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:
Raw Material Preparation: Ensuring all starting materials are of high purity.
Reaction Monitoring: Continuous monitoring of reaction parameters to maintain optimal conditions.
Product Purification: Using advanced techniques such as chromatography and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-amino-2-(dimethylamino)-1H-pyrimidin-4-one;hydrate undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form [specific products].
Reduction: Undergoes reduction in the presence of reducing agents, yielding [specific products].
Substitution: Participates in substitution reactions where [specific groups] are replaced by [other groups].
Common Reagents and Conditions
The reactions involving this compound typically require:
Oxidizing Agents: Such as [specific oxidizing agents].
Reducing Agents: Including [specific reducing agents].
Catalysts: Often [specific catalysts] are used to enhance reaction rates.
Solvents: Common solvents include [specific solvents] to dissolve reactants and facilitate reactions.
Major Products
Scientific Research Applications
6-amino-2-(dimethylamino)-1H-pyrimidin-4-one;hydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating [specific diseases].
Industry: Utilized in the production of [specific industrial products] due to its stability and reactivity.
Mechanism of Action
The mechanism by which 6-amino-2-(dimethylamino)-1H-pyrimidin-4-one;hydrate exerts its effects involves:
Molecular Targets: Interacts with [specific molecular targets] to induce [specific effects].
Pathways Involved: Engages in [specific biochemical pathways], leading to [specific outcomes].
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and reactivity make it a subject of ongoing research and industrial interest. Understanding its preparation methods, chemical reactions, and applications can pave the way for new discoveries and innovations.
Properties
IUPAC Name |
6-amino-2-(dimethylamino)-1H-pyrimidin-4-one;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H10N4O.H2O/c2*1-10(2)6-8-4(7)3-5(11)9-6;/h2*3H,1-2H3,(H3,7,8,9,11);1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFRWQVMCYDYPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=O)C=C(N1)N.CN(C)C1=NC(=O)C=C(N1)N.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC(=O)C=C(N1)N.CN(C)C1=NC(=O)C=C(N1)N.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N8O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














